(S)-4-Hydroxy Penbutolol-d9 Hydrochloride
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Overview
Description
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is a deuterated compound of Penbutolol hydrochloride. It is a beta-adrenoceptor antagonist, which means it blocks the action of endogenous catecholamines on beta-adrenergic receptors. This compound is primarily used in scientific research due to its stable isotope labeling, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy Penbutolol-d9 Hydrochloride involves the deuteration of Penbutolol hydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the parent alcohol. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical methods and helps in studying reaction mechanisms.
Biology: The compound is used to investigate the biological effects of beta-adrenoceptor antagonists.
Medicine: It aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is used in the quality control of pharmaceutical products and in the development of new therapeutic agents .
Mechanism of Action
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, the compound reduces the effects of endogenous catecholamines, leading to decreased heart rate and blood pressure. This mechanism is crucial for its use in treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Penbutolol Hydrochloride: The non-deuterated form of the compound.
Propranolol Hydrochloride: Another beta-adrenoceptor antagonist with similar pharmacological properties.
Atenolol: A selective beta1-adrenoceptor antagonist used in the treatment of hypertension and angina
Uniqueness
(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
CAS No. |
1346617-35-3 |
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Molecular Formula |
C18H30ClNO3 |
Molecular Weight |
352.947 |
IUPAC Name |
3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3; |
InChI Key |
IRXCLCQOLQYHQP-IMOSCWSWSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Synonyms |
3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenol Hydrochloride; (S)-3-Cyclopentyl-4-[3-[(1,1-dimethylethyl-d9)amino]-_x000B_2-hydroxypropoxy]phenol Hydrochloride; |
Origin of Product |
United States |
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